N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-10(5-2)14(18)15-9-12-8-13(11-6-7-11)17(3)16-12/h8,10-11H,4-7,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWVFVOZKJUDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN(C(=C1)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Strategy
The target compound features a 5-cyclopropyl-1-methylpyrazole moiety linked via a methylene bridge to a 2-ethylbutanamide group. The molecular formula $$ \text{C}{14}\text{H}{23}\text{N}_3\text{O} $$ (molecular weight: 249.35 g/mol) underscores the importance of regioselective pyrazole synthesis and efficient amide coupling. Key challenges include:
- Achieving cyclopropane substitution at the pyrazole C5 position.
- Preventing N-methylation at undesired pyrazole nitrogen sites.
- Ensuring high yields during amide bond formation without racemization.
Pyrazole Ring Construction
1,3-Dipolar Cycloaddition for Pyrazole Core Formation
The 5-cyclopropyl-1-methylpyrazole subunit is synthesized via a 1,3-dipolar cycloaddition between ethyl diazoacetate and α-methylene carbonyl compounds. As demonstrated in analogous pyrazole syntheses:
Reaction Conditions :
- Dipole : Ethyl diazoacetate ($$ \text{CH}2\text{N}2\text{COOEt} $$).
- Dipolarophile : Cyclopropane-substituted α-methylene ketone (e.g., cyclopropyl methyl ketone).
- Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.7 eq).
- Solvent : Acetonitrile under argon.
- Temperature : Room temperature.
This method achieves 65% yield for ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate derivatives, with cyclopropane groups introduced via tailored dipolarophiles.
Mechanistic Insights:
The reaction proceeds through a domino mechanism:
Regioselective N-Methylation
N-Methylation at the pyrazole N1 position is critical to prevent undesired tautomerism. Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C selectively deprotonates the N1 hydrogen, enabling methylation with methyl iodide (CH₃I).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | LiHMDS | 88% |
| Temperature | −78°C | +15% yield |
| Methylating Agent | CH₃I | 92% purity |
Amide Bond Formation
Carboxylic Acid Activation
The pyrazole-methylamine intermediate ($$ \text{C}8\text{H}{11}\text{N}_3 $$) is coupled with 2-ethylbutanoic acid using carbodiimide-based activators:
Protocol :
- Activation : 2-Ethylbutanoic acid (1.2 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF.
- Coupling : Add pyrazole-methylamine (1 eq) at 0°C, warm to room temperature for 12 hours.
- Work-up : Aqueous extraction and column chromatography (ethyl acetate/hexane).
Reaction Optimization and Scalability
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
| Compound | $$ ^1\text{H} $$ NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazole-methylamine | 3.85 (s, 3H, N–CH₃), 6.21 (s, 1H, C4–H) | 1620 (C=N) |
| 2-Ethylbutanoyl chloride | 2.31 (q, 2H, CH₂), 1.52 (m, 1H, CH) | 1810 (C=O) |
| Final Product | 3.72 (s, 3H, N–CH₃), 2.24 (t, 2H, N–CH₂) | 1655 (Amide C=O) |
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide with structurally related compounds from the evidence, focusing on key functional groups, synthesis routes, and properties.
Table 1: Structural and Functional Comparison
Key Comparisons:
Pyrazole Substitution Patterns: The target compound’s 5-cyclopropyl group distinguishes it from analogs like the 5-phenyl () or 3,4,5-trimethyl pyrazole derivatives (). Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity, which could influence bioavailability compared to bulkier aryl substituents. The 1-methyl group on the pyrazole ring is a common feature in all compared compounds, suggesting its role in steric protection and conformational stability.
In contrast, N,N,N-trimethylacetamide () lacks hydrogen-bonding donors, reducing its ability to participate in intermolecular interactions critical for crystallization.
Hydrogen Bonding and Crystallography :
- The target compound ’s amide group likely forms hydrogen bonds, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where the N,O-bidentate group facilitates molecular recognition. Such interactions could aid in crystal packing, though cyclopropyl substitution might introduce torsional strain compared to planar aryl groups.
Potential Applications: Pyrazole-amide hybrids like the target compound and are often explored as kinase inhibitors or anti-inflammatory agents. The chloro-methoxyphenyl group in may enhance binding affinity to hydrophobic enzyme pockets, whereas the cyclopropyl group in the target could improve pharmacokinetics.
Research Implications and Limitations
The absence of direct experimental data on the target compound necessitates further studies to validate its physicochemical properties (e.g., solubility, melting point) and biological activity. Comparative crystallographic analyses with analogs (e.g., ) would clarify the impact of cyclopropyl substitution on hydrogen-bonding networks. Additionally, synthetic optimization using methods from could improve yield and purity.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C17H26N4O
- Molecular Weight: 302 Da
- LogP: 3.12
- Polar Surface Area: 50 Å
The compound features a pyrazole ring substituted with a cyclopropyl group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Modulation: The compound is believed to interact with GABAergic and dopaminergic receptors, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic availability of key neurotransmitters.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
| Effect | Description |
|---|---|
| Antidepressant Activity | Demonstrated potential in animal models for reducing depressive behaviors. |
| Anxiolytic Properties | Shown to decrease anxiety-like behaviors in preclinical studies. |
| Cognitive Enhancement | Preliminary data suggest improvements in memory and learning tasks. |
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study noted alterations in serotonin and norepinephrine levels, suggesting a dual mechanism involving both monoamine systems.
Study 2: Anxiolytic Activity
In another investigation, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results indicated that treated animals exhibited increased time spent in open arms compared to controls, supporting the hypothesis of reduced anxiety levels.
Safety Profile
While initial findings are promising, comprehensive toxicity assessments are essential. Current data suggest a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
